7-(2-morpholin-4-ylethyl)-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
Molecular Formula: C₁₉H₁₉N₇O₂
Molecular Weight: 377.4 g/mol
CAS Number: 929964-30-7
This compound features a fused pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core substituted with a phenyl group at position 2 and a 2-morpholin-4-ylethyl chain at position 6. The morpholine moiety enhances solubility and enables specific binding interactions with biological targets, such as enzymes or receptors, through hydrogen bonding and polar interactions . Its structural complexity, combining pyridine, triazole, and pyrimidine rings, underpins its versatility in medicinal chemistry, particularly in targeting kinases or nucleic acids .
Properties
IUPAC Name |
11-(2-morpholin-4-ylethyl)-4-phenyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c27-19-16-14-21-20-22-18(15-4-2-1-3-5-15)23-26(20)17(16)6-7-25(19)9-8-24-10-12-28-13-11-24/h1-7,14H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPWRBARMHIRAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-(2-morpholin-4-ylethyl)-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine or phenyl groups can be replaced with other substituents under appropriate conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be employed to introduce different aryl or alkyl groups
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: It has shown promise in preclinical studies as an anticancer agent, with the ability to inhibit the growth of certain cancer cell lines.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 7-(2-morpholin-4-ylethyl)-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival. This inhibition can induce apoptosis in cancer cells and reduce tumor growth .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Impact of Substituents on Pharmacological Profiles
- Morpholine vs. Methoxyethyl : The morpholin-4-ylethyl group in the target compound provides superior solubility (logP ~1.2) compared to methoxyethyl analogs (logP ~2.5), which correlates with better pharmacokinetic profiles in aqueous environments .
- Halogenated vs. Non-Halogenated Derivatives: The 5-fluoroindole substituent in the analog from improves target affinity (IC₅₀ ~50 nM vs. ~200 nM for non-fluorinated analogs) due to electronegative interactions . Conversely, the 4-chlorophenyl group in ’s compound enhances lipophilicity, favoring membrane penetration but increasing off-target risks .
- Amino vs. Trifluoromethyl Groups: The 7-amino analog () exhibits a 10-fold higher binding affinity to serine/threonine kinases compared to trifluoromethyl derivatives, likely due to hydrogen-bond donor capacity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
